
Dspe-peg14-cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG14-COOH typically involves the conjugation of DSPE with PEG through a series of chemical reactions. The process begins with the activation of the carboxyl group of PEG using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). This activated PEG is then reacted with DSPE to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is typically purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
DSPE-PEG14-COOH can undergo various chemical reactions, including:
Oxidation: The PEG chain can be oxidized under specific conditions.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The carboxyl group can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Coupling agents like DCC or EDC are used to facilitate the formation of amides or esters.
Major Products Formed
Oxidation: Oxidized PEG derivatives.
Reduction: PEG derivatives with alcohol groups.
Substitution: Amides or esters formed from the reaction of the carboxyl group.
Wissenschaftliche Forschungsanwendungen
DSPE-PEG14-COOH has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and stabilizer in various chemical reactions.
Biology: Employed in the formation of liposomes for drug delivery and gene therapy.
Medicine: Utilized in the development of targeted drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the creation of functional coatings and new materials with improved properties .
Wirkmechanismus
DSPE-PEG14-COOH exerts its effects primarily through its ability to form micelles and liposomes. The hydrophobic DSPE segment interacts with lipid bilayers, while the hydrophilic PEG chain extends into the aqueous environment, providing steric stabilization and preventing aggregation. This amphiphilic nature allows for the encapsulation and delivery of hydrophobic drugs, improving their solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DSPE-PEG-COOH: Similar structure but with different PEG chain lengths.
DSPE-PEG2000: Another variant with a PEG chain of 2000 molecular weight.
DSPE-PEG5000: A variant with a PEG chain of 5000 molecular weight
Uniqueness
DSPE-PEG14-COOH is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its ability to form stable micelles and liposomes, making it particularly effective in drug delivery applications .
Eigenschaften
Molekularformel |
C73H142NO26P |
|---|---|
Molekulargewicht |
1480.9 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C73H142NO26P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-71(77)97-67-69(100-72(78)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-99-101(80,81)98-38-36-74-73(79)96-66-65-95-64-63-94-62-61-93-60-59-92-58-57-91-56-55-90-54-53-89-52-51-88-50-49-87-48-47-86-46-45-85-44-43-84-42-41-83-40-39-82-37-35-70(75)76/h69H,3-68H2,1-2H3,(H,74,79)(H,75,76)(H,80,81) |
InChI-Schlüssel |
FWZDXQXMDAFXLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


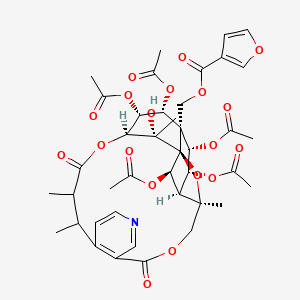
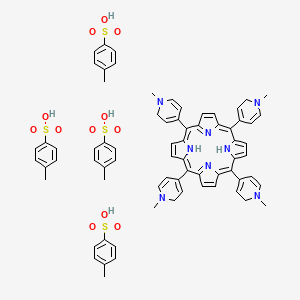

![(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15073704.png)

![undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B15073720.png)
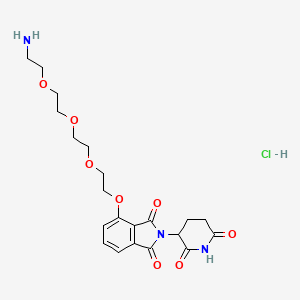

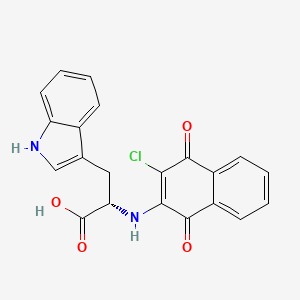
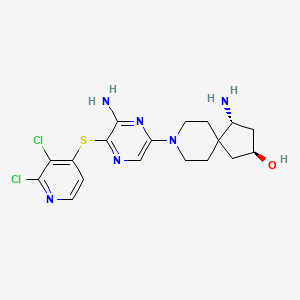
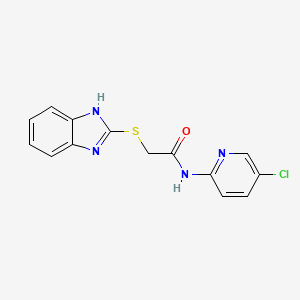
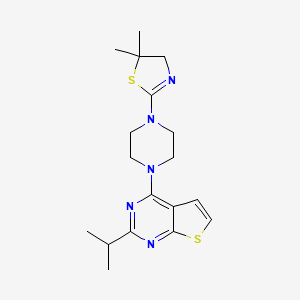
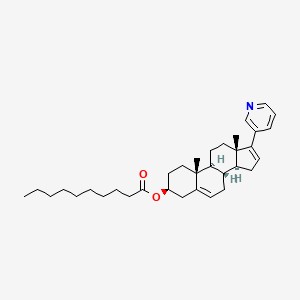
![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
